![molecular formula C16H14INO3 B303134 [4-[(3-Iodophenyl)carbamoyl]phenyl] propanoate](/img/structure/B303134.png)
[4-[(3-Iodophenyl)carbamoyl]phenyl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(3-Iodophenyl)carbamoyl]phenyl] propanoate is an organic compound with the molecular formula C16H14INO3 It is characterized by the presence of an iodine atom attached to an aniline group, which is further connected to a phenyl propionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-Iodophenyl)carbamoyl]phenyl] propanoate typically involves the following steps:
Formation of 3-Iodoaniline: This can be achieved by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.
Coupling Reaction: The 3-iodoaniline is then reacted with 4-isocyanatobenzoic acid to form the intermediate 4-[(3-iodoanilino)carbonyl]benzoic acid.
Esterification: The final step involves the esterification of 4-[(3-iodoanilino)carbonyl]benzoic acid with propionic acid in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
[4-[(3-Iodophenyl)carbamoyl]phenyl] propanoate undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as fluorine, chlorine, or bromine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium halides in the presence of a catalyst.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives with different halogens.
Scientific Research Applications
[4-[(3-Iodophenyl)carbamoyl]phenyl] propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-[(3-Iodophenyl)carbamoyl]phenyl] propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Bromoanilino)carbonyl]phenyl propionate
- 4-[(3-Chloroanilino)carbonyl]phenyl propionate
- 4-[(3-Fluoroanilino)carbonyl]phenyl propionate
Uniqueness
[4-[(3-Iodophenyl)carbamoyl]phenyl] propanoate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14INO3 |
|---|---|
Molecular Weight |
395.19 g/mol |
IUPAC Name |
[4-[(3-iodophenyl)carbamoyl]phenyl] propanoate |
InChI |
InChI=1S/C16H14INO3/c1-2-15(19)21-14-8-6-11(7-9-14)16(20)18-13-5-3-4-12(17)10-13/h3-10H,2H2,1H3,(H,18,20) |
InChI Key |
BHBZMEPSYMEHMH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


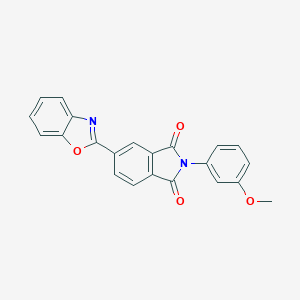
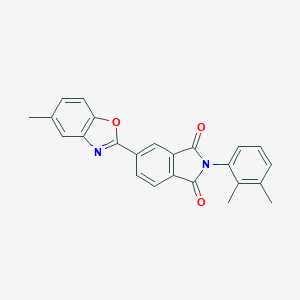
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)
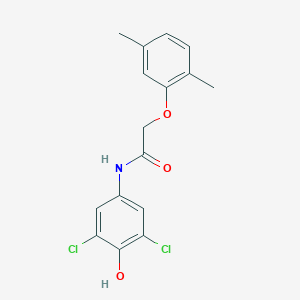
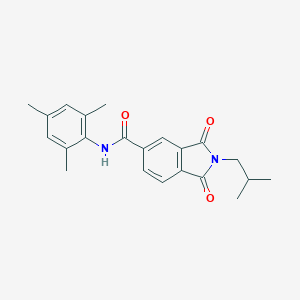
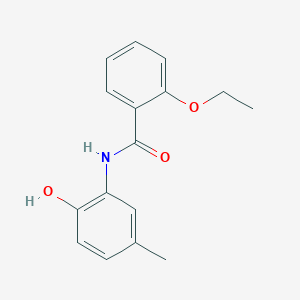
![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)
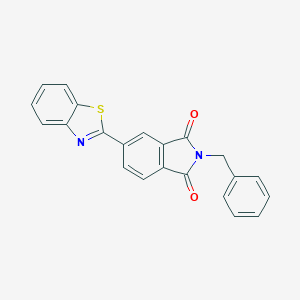
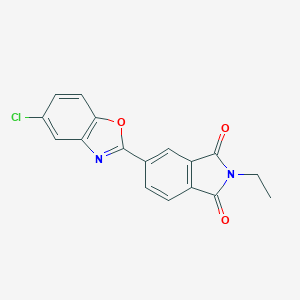
![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
